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molecular formula C13H18N2 B8659311 3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine CAS No. 918874-19-8

3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

Cat. No. B8659311
M. Wt: 202.30 g/mol
InChI Key: BDSJACWZLORSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678795B2

Procedure details

yellow oil. MS (ESI): 292.9 (MH+). Prepared from cyclooctane-1,2-dione, (2-cyclopropyl-2-oxo-ethyl)-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.COP([CH2:17][C:18]([CH:20]1[CH2:22][CH2:21]1)=O)(=O)OC.O.[NH2:24][NH2:25]>>[CH:20]1([C:18]2[N:25]=[N:24][C:2]3[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]=3[CH:17]=2)[CH2:22][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCCCC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC2=C(N=N1)CCCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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